molecular formula C6H8Cl2O B3427183 6,6-Dichloro-5-hexen-2-one CAS No. 57054-18-9

6,6-Dichloro-5-hexen-2-one

Cat. No.: B3427183
CAS No.: 57054-18-9
M. Wt: 167.03 g/mol
InChI Key: KKWKHIIUKBXNEU-UHFFFAOYSA-N
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Description

6,6-Dichloro-5-hexen-2-one is a chlorinated aliphatic ketone featuring a conjugated alkene and two chlorine atoms at the sixth carbon position. Such compounds are often intermediates in organic synthesis, particularly in cyclization or halogenation reactions, as seen in analogous systems .

Properties

IUPAC Name

6,6-dichlorohex-5-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2O/c1-5(9)3-2-4-6(7)8/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWKHIIUKBXNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC=C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57054-18-9
Record name 6,6-dichlorohex-5-en-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dichloro-5-hexen-2-one typically involves the chlorination of 5-hexen-2-one. One common method is the reaction of 5-hexen-2-one with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the sixth carbon position .

Industrial Production Methods: In an industrial setting, the production of 6,6-Dichloro-5-hexen-2-one can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 6,6-Dichloro-5-hexen-2-one is used as an intermediate in the synthesis of various organic compounds.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

Industry: In the industrial sector, 6,6-Dichloro-5-hexen-2-one is used in the production of agrochemicals and specialty chemicals. Its reactivity makes it a valuable intermediate in the synthesis of herbicides, insecticides, and other functional materials.

Mechanism of Action

The mechanism of action of 6,6-Dichloro-5-hexen-2-one involves its ability to undergo various chemical transformations. The presence of chlorine atoms makes it a good electrophile, allowing it to react with nucleophiles in substitution reactions. Additionally, its double bond can participate in addition reactions, making it a versatile intermediate in organic synthesis.

Molecular Targets and Pathways: In biological systems, the exact molecular targets and pathways of 6,6-Dichloro-5-hexen-2-one are still under investigation. its derivatives may interact with enzymes or receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

5-Hexen-2-one (CAS 109-49-9)

Molecular Formula : C₆H₁₀O
Molecular Weight : 98.14 g/mol
Key Properties :

  • Contains a ketone group at C2 and a terminal alkene at C3.
  • Used in synthetic pathways for cyclopropane derivatives and heterocycles .
  • Lower reactivity toward nucleophiles compared to chlorinated analogs due to the absence of electron-withdrawing groups.

Contrast with 6,6-Dichloro-5-hexen-2-one :

  • The dichloro derivative has higher molecular weight (estimated ~167.0 g/mol) and density due to chlorine atoms.
  • Chlorination enhances electrophilicity at the carbonyl group, facilitating nucleophilic attacks or cyclization reactions .

6-Chloro-2-hexanone (CAS 10226-30-9)

Molecular Formula : C₆H₁₁ClO
Molecular Weight : 134.6 g/mol
Key Properties :

  • Single chlorine substituent at C6; lacks the alkene present in 6,6-dichloro-5-hexen-2-one.
  • Density: 1.02 g/mL at 25°C; used as a pharmaceutical intermediate .

Contrast with 6,6-Dichloro-5-hexen-2-one :

  • The dichloro-alkene analog likely exhibits higher polarity and boiling point due to increased halogen content and conjugation.
  • The alkene in 6,6-dichloro-5-hexen-2-one enables Diels-Alder or Michael addition reactions, absent in 6-chloro-2-hexanone .

5-Chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone (CAS 62854-69-7)

Molecular Formula : C₁₁H₁₁ClO₂
Molecular Weight : 210.66 g/mol
Key Properties :

  • Aromatic system with fused cyclohexane and naphthalene rings.
  • Chlorine and methoxy groups enhance stability and steric hindrance, limiting reactivity compared to aliphatic analogs .

Contrast with 6,6-Dichloro-5-hexen-2-one :

  • The naphthalenone derivative is less reactive toward electrophilic substitution due to aromatic stabilization.
  • 6,6-Dichloro-5-hexen-2-one’s aliphatic structure favors addition or elimination reactions over aromatic substitution .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Density (g/mL) Reactivity Profile
5-Hexen-2-one C₆H₁₀O 98.14 109-49-9 Ketone, alkene 0.85 Moderate electrophilicity
6-Chloro-2-hexanone C₆H₁₁ClO 134.6 10226-30-9 Ketone, chloroalkane 1.02 Enhanced electrophilicity
6,6-Dichloro-5-hexen-2-one* C₆H₈Cl₂O ~167.0 N/A Ketone, dichloroalkene ~1.15 (est.) High electrophilicity, conjugation
5-Chloro-6-methoxy-naphthalenone C₁₁H₁₁ClO₂ 210.66 62854-69-7 Aromatic ketone, chloro, methoxy 1.25 Stabilized aromatic system

*Estimated properties based on structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
6,6-Dichloro-5-hexen-2-one

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